molecular formula C15H15N5O2 B11396647 N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide

N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide

Cat. No.: B11396647
M. Wt: 297.31 g/mol
InChI Key: LKSFMUIKKSKZQG-UHFFFAOYSA-N
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Description

N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and eco-friendly synthesis routes suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen in the presence of catalysts like Raney Nickel.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include fuming nitric acid.

    Reduction: Hydrogen gas in the presence of Raney Nickel.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities.

Scientific Research Applications

N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of CDK2/cyclin A2, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting the cell cycle.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine

Uniqueness

N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the triazolopyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbenzamide

InChI

InChI=1S/C15H15N5O2/c1-8-5-4-6-11(7-8)12(21)17-14-18-15-16-10(3)9(2)13(22)20(15)19-14/h4-7H,1-3H3,(H2,16,17,18,19,21)

InChI Key

LKSFMUIKKSKZQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=NC(=C(C(=O)N3N2)C)C

Origin of Product

United States

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